molecular formula C20H23FN4O B6904171 6-fluoro-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-2,3-dihydroindole-1-carboxamide

6-fluoro-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-2,3-dihydroindole-1-carboxamide

Cat. No.: B6904171
M. Wt: 354.4 g/mol
InChI Key: GEWLVUIHUNSLNM-UHFFFAOYSA-N
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Description

6-fluoro-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-2,3-dihydroindole-1-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 6-fluoro-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-2,3-dihydroindole-1-carboxamide involves several stepsThe reaction conditions typically involve the use of chloroform as a solvent and thionyl chloride as a reagent . The reaction mixture is cooled to 0–5°C to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing the conditions to achieve higher yields and purity.

Chemical Reactions Analysis

6-fluoro-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-2,3-dihydroindole-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as thionyl chloride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antiviral, anti-inflammatory, and anticancer activities . In medicine, it is being investigated for its potential use as a therapeutic agent for various diseases, including neurodegenerative disorders and infectious diseases . In industry, it may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-fluoro-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-2,3-dihydroindole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind with high affinity to multiple receptors, which may include neurotransmitter receptors, enzymes, and ion channels . This binding can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

6-fluoro-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-2,3-dihydroindole-1-carboxamide can be compared with other indole derivatives, such as 2-(4-fluorophenyl)-6-(piperidin-4-yl)-3-(pyridin-3-yl)-1H-indole . While these compounds share a common indole core, they differ in their substituents and overall structure, which can lead to differences in their biological activities and applications. The unique combination of the fluoro, pyridinylmethyl, and piperidinyl groups in this compound contributes to its distinct properties and potential advantages over similar compounds.

Properties

IUPAC Name

6-fluoro-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O/c21-17-2-1-16-5-12-25(19(16)13-17)20(26)23-18-6-10-24(11-7-18)14-15-3-8-22-9-4-15/h1-4,8-9,13,18H,5-7,10-12,14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWLVUIHUNSLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)N2CCC3=C2C=C(C=C3)F)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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